Trierucin

Overview

Description

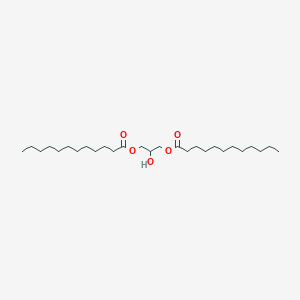

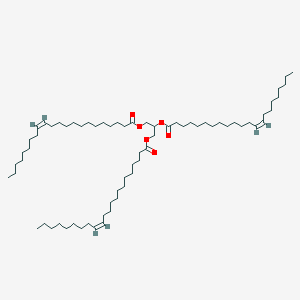

Trierucin is a trierucic acid triglyceride extracted from seed oil . It has the molecular formula C69H128O6 .

Synthesis Analysis

Trierucin is synthesized directly by chemical esterification of erucic acid onto glycerol . A study showed that selected transgenic lines showed up to 63% erucic acid in the seed oil .

Physical And Chemical Properties Analysis

Trierucin is a solid substance with a white to off-white color . The melting point, cloud point, pour point, titer, and viscosity of oils containing Trierucin exhibit positive correlations with the erucic acid content .

Scientific Research Applications

Genetic Engineering in Oilseed Rape

Trierucin has been engineered into oilseed rape by introducing a 1-Acyl-sn-Glycerol-3-Phosphate Acyltransferase from Limnanthes Douglasii . This process has led to major changes in erucic acid content at the sn-2 position . This research has implications for the genetic engineering of triacylglycerols of defined fatty acid composition .

Fourier Transform Infrared Spectroscopy (FTIR) in Food Science

FTIR has been used to determine key quality parameters in oilseeds, including Trierucin . This method allows for rapid measurement on small samples, which is essential for breeding programs and the development of methods for the production of high erucic acid rapeseed .

Industrial Applications

Trierucin, an important component for the development of high erucic acid rapeseed, is used in the production of erucamide . Erucamide is used as an antiblock, slip, and promoting agent in the production of polyolefine .

Enzymatic Synthesis

A method has been developed for extracting erucic acid from oil as dierucin and subsequently enzymatically converting it to trierucin . This process involves the hydrolysis of unrefined high erucic acid rapeseed (HEAR) oil with lipase from C. rugosa .

Mechanism of Action

Target of Action

Trierucin is a trierucic acid triglyceride derived from seed oil . It is classified as a human endogenous metabolite . .

Biochemical Pathways

Trierucin is involved in the biosynthesis of triacylglycerols . The ER/peroxisome reaction pathway uses the peroxisomal enzyme DHAP acyltransferase to acylate DHAP to acyl-DHAP, which is then reduced by acyl-DHAP reductase . The fatty acids that are incorporated into TAGs are activated to acyl-CoAs through the action of acyl-CoA synthetases .

Pharmacokinetics

It is known that trierucin is unstable in solutions, and freshly prepared solutions are recommended for research use .

Action Environment

The action of Trierucin can be influenced by various environmental factors. For example, the synthesis of Trierucin in plants can be affected by the plant’s growing conditions . In addition, the stability of Trierucin can be affected by the conditions in which it is stored .

properties

IUPAC Name |

2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSPGKDYYRNYJI-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H128O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021942 | |

| Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1053.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trierucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Trierucin | |

CAS RN |

2752-99-0 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tri-(13Z)-13-docosenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Docosenoic acid, 1,2,3-propanetriyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl Trierucate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tris[(Z)-docos-13-enoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL TRIERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IDQ0M20R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trierucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32 °C | |

| Record name | Trierucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

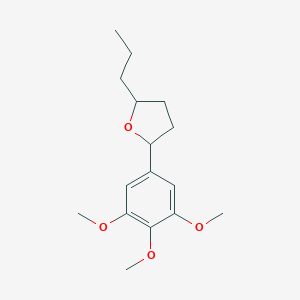

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

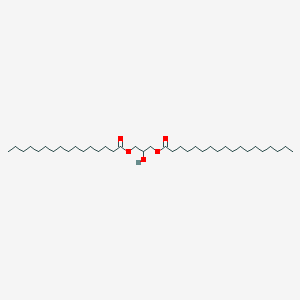

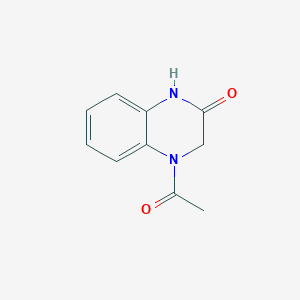

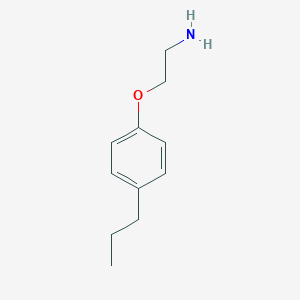

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of trierucin?

A1: The molecular formula of trierucin is C69H126O6, and its molecular weight is 1051.7 g/mol. []

Q2: Are there any unique spectroscopic characteristics of trierucin?

A2: Yes, Fourier transform infrared (FT-IR) spectroscopy reveals a unique spectral fingerprint for trierucin in the regions of 1790–1690 cm−1 and 1485–990 cm−1. This uniqueness allows for the quantitative analysis of trierucin in high-erucic-acid oils using partial least squares (PLS) regression analysis. []

Q3: How is trierucin biosynthesized in plants?

A3: Trierucin biosynthesis involves the sequential acylation of glycerol-3-phosphate. The final and crucial step is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes, which utilize erucoyl-CoA and diacylglycerols as substrates. [, ]

Q4: Can trierucin content be increased in oilseed crops?

A4: Yes, genetic engineering has proven successful in increasing trierucin content in oilseed crops like rapeseed (Brassica napus). This can be achieved by introducing genes encoding enzymes with high specificity for erucoyl-CoA, such as the lysophosphatidic acid acyltransferase (LPAAT) from Limnanthes douglasii. [, , ]

Q5: What is the role of LPAAT in trierucin biosynthesis?

A5: LPAAT from meadowfoam (Limnanthes alba) exhibits a unique ability to utilize erucoyl-CoA, facilitating the incorporation of erucic acid at the sn-2 position of triacylglycerols, a key step in trierucin biosynthesis. [, ]

Q6: Are there limitations in achieving ultra-high trierucin levels in transgenic plants?

A6: Yes, studies on crambe (Crambe hispanica) DGAT enzymes indicate that the acylation of di-erucoylglycerol with erucoyl-CoA, the final step in trierucin formation, is a limiting factor. Crambe DGAT1 exhibited reduced activity with di-erucoylglycerol compared to other diacylglycerol substrates. []

Q7: How does the erucic acid content influence the physical properties of oils?

A7: Increasing erucic acid content in oils leads to higher melting points, cloud points, pour points, titer values, viscosity, and heat capacity. []

Q8: What are the potential industrial applications of high-erucic-acid oils and trierucin?

A8: High-erucic-acid oils, particularly those enriched with trierucin, are sought after as renewable feedstocks for the oleochemical industry. They serve as raw materials for various applications, including lubricants, plastics, and cosmetics. [, , ]

Q9: How is trierucin digested and absorbed in the body?

A9: Dietary trierucin is hydrolyzed in the intestine to release erucic acid, which is then absorbed. The presence of 2-monoerucin, formed during digestion, appears to enhance the digestibility of erucic acid compared to rapeseed oil with low sn-2 erucic acid content. [, ]

Q10: Does erucic acid from trierucin accumulate in tissues?

A10: Yes, dietary trierucin can lead to the accumulation of erucic acid in various tissues, including the heart and liver. [, , ]

Q11: Are there any differences in the physiological effects of trierucin compared to other sources of erucic acid?

A11: Yes, studies comparing trierucin to oils containing brassidic acid (the trans isomer of erucic acid) revealed differences in their effects on cardiac lipids. Brassidic acid caused less lipid accumulation in the heart than erucic acid, even when digestibility was accounted for. [, , ]

Q12: What are the future research directions for improving trierucin production in plants?

A12: Further research should focus on:

Q13: What are the knowledge gaps regarding the metabolic fate and safety of trierucin?

A13: Further research is needed to:

Q14: What analytical methods are used to quantify trierucin in oil samples?

A14: High-temperature gas chromatography (HT-GC) and high-performance liquid chromatography (HPLC) are commonly employed for trierucin analysis. HT-GC offers advantages in speed and requires smaller sample volumes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)